An In-Depth Technical Guide to 2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2)
An In-Depth Technical Guide to 2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2)
Introduction: Positioning a Key Aromatic Building Block
In the landscape of medicinal and agricultural chemistry, halogenated aromatic compounds are indispensable building blocks. The strategic incorporation of halogen atoms—particularly chlorine and fluorine—is a cornerstone of modern molecular design, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[1] 2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2) emerges as a significant, albeit niche, intermediate within this class. Its trifunctionalized toluene core presents a versatile scaffold for constructing complex molecular architectures.
The presence of two chlorine atoms and one fluorine atom on the toluene ring imparts a unique reactivity profile. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution while simultaneously providing multiple sites for metal-catalyzed cross-coupling reactions. Furthermore, the fluorine atom is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, improving binding affinity, and modulating lipophilicity—critical parameters in drug discovery. This guide provides a comprehensive technical overview of 2,5-dichloro-3-fluorotoluene, offering field-proven insights into its properties, proposed synthesis, predicted spectroscopic signatures, and safe handling for professionals in research and development.
Physicochemical and Computed Properties
Quantitative data for this compound is not widely available in public literature, reflecting its status as a specialized intermediate. The following table summarizes its core identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 1242339-87-2 | [2] |
| Molecular Formula | C₇H₅Cl₂F | [2][3] |
| Molecular Weight | 179.02 g/mol | [2][3] |
| Monoisotopic Mass | 177.9752 Da | [2] |
| XLogP3-AA | 3.6 | [2] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
Proposed Synthetic Pathway and Rationale
While specific, peer-reviewed synthetic procedures for 2,5-dichloro-3-fluorotoluene are not readily found, a logical and robust pathway can be designed based on well-established transformations of aromatic amines. The most plausible approach involves a multi-step sequence starting from a commercially available dichlorotoluidine precursor, utilizing a Sandmeyer-type reaction for the introduction of the fluorine atom.
The causality behind this proposed route is rooted in the reliable and regioselective nature of the Sandmeyer reaction. Diazotization of an aromatic amine provides a versatile diazonium salt intermediate, which can then be converted to a fluoroaromatic compound with high fidelity using reagents like tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction.
Caption: Proposed synthesis via diazotization and fluorination.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a self-validating system based on established chemical transformations. Each step includes checkpoints for reaction monitoring.
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Diazotization of 2,5-Dichloro-3-aminotoluene:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-dichloro-3-aminotoluene (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq).
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Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C.
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Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
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Validation: Monitor the reaction using starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the completion of diazotization.
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Balz-Schiemann Reaction (Fluorination):
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To the cold diazonium salt solution, slowly add a cold aqueous solution of tetrafluoroboric acid (HBF₄, 1.2 eq).
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A precipitate of the aryldiazonium tetrafluoroborate salt should form. Stir the mixture for 30 minutes at 0-5 °C to ensure complete precipitation.
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Filter the salt, wash it with cold water, cold ethanol, and finally cold diethyl ether to remove impurities.
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Causality: The tetrafluoroborate salt is often a stable, isolable solid, which allows for purification before the final decomposition step, leading to a cleaner product.
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Dry the salt under vacuum. Gently heat the dry salt until nitrogen evolution begins and then ceases, yielding the crude 2,5-dichloro-3-fluorotoluene.
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Work-up and Purification:
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The crude product can be purified by steam distillation from the reaction flask or by extraction with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic extract with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
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Remove the solvent under reduced pressure.
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Validation: The final product should be purified by vacuum distillation. Purity should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
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Spectroscopic Analysis and Structural Elucidation (Predicted)
No definitive, published experimental spectra for 2,5-dichloro-3-fluorotoluene are available. However, a detailed prediction based on established NMR principles and data from related isomers provides a powerful tool for structural confirmation.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons.
| Predicted Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |
| H-4 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 6-8 Hz⁴J(H-H) ≈ 2-3 Hz | Deshielded by adjacent Cl. Coupled to both the fluorine atom (4 bonds) and H-6 (4 bonds). |
| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz⁴J(H-H) ≈ 2-3 Hz | Less deshielded than H-4. Coupled to both the fluorine atom (4 bonds) and H-4 (4 bonds). |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | - | Standard chemical shift for a methyl group on a halogenated benzene ring. |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will be characterized by the large C-F coupling constant for C-3.
| Predicted Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-3 (C-F) | ~155 - 160 | ¹J(C-F) ≈ 240-250 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant. |
| C-2 (C-Cl) | ~130 - 135 | ²J(C-F) ≈ 15-25 Hz | Attached to chlorine and ortho to fluorine, showing a two-bond coupling. |
| C-5 (C-Cl) | ~132 - 137 | ⁴J(C-F) ≈ 2-4 Hz | Attached to chlorine and para to fluorine, showing a small four-bond coupling. |
| C-1 (C-CH₃) | ~138 - 142 | ³J(C-F) ≈ 3-5 Hz | The ipso-carbon bearing the methyl group, meta to fluorine. |
| C-4 | ~125 - 130 | ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon, meta to fluorine. |
| C-6 | ~115 - 120 | ²J(C-F) ≈ 20-30 Hz | Aromatic CH carbon, ortho to fluorine, expected to be shifted upfield. |
| -CH₃ | ~18 - 22 | ⁴J(C-F) ≈ 1-3 Hz | Methyl carbon, with a small four-bond coupling to fluorine. |
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization Mass Spectrometry (EI-MS) will provide definitive molecular weight confirmation and a characteristic fragmentation pattern dominated by the isotopic signature of two chlorine atoms.
Caption: Key fragments expected in the mass spectrum.
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Molecular Ion (M⁺˙): A prominent cluster of peaks at m/z 178, 180, and 182 with an approximate ratio of 9:6:1, which is the characteristic isotopic pattern for a molecule containing two chlorine atoms.
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Loss of Chlorine ([M-Cl]⁺): A fragment cluster around m/z 143 and 145, representing the loss of a chlorine radical.
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Loss of Methyl Radical ([M-CH₃]⁺): A fragment cluster around m/z 163, 165, and 167, indicating the loss of the methyl group.
Reactivity, Applications, and Strategic Value
2,5-Dichloro-3-fluorotoluene is a substrate primed for further synthetic elaboration.
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Cross-Coupling Reactions: The C-Cl bonds can participate in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon or heteroatom substituents. The differential reactivity of the chlorine atoms may allow for selective functionalization under carefully controlled conditions.
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Benzylic Functionalization: The methyl group can be a handle for further modification. Free-radical bromination (using NBS) would install a bromine atom, creating a benzylic halide that is a potent electrophile for substitution reactions. Oxidation of the methyl group can yield the corresponding benzoic acid, a common functional group in pharmaceuticals.
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Potential as a Pharmaceutical Intermediate: While direct public evidence linking this specific intermediate to late-stage drug candidates is scarce, its structure is emblematic of building blocks used in the synthesis of agrochemicals and pharmaceuticals. Polychlorinated and fluorinated aromatic moieties are common in kinase inhibitors, ion channel modulators, and various classes of fungicides and herbicides.
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols are mandatory. The following guidelines are synthesized from available Safety Data Sheets (SDS).
| Hazard Category | Precautionary Measures and Response |
| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or fume hood. If inhaled, move the person to fresh air. |
| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. In case of contact, wash off with soap and plenty of water. |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles. In case of contact, rinse cautiously with water for several minutes. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and seek immediate medical attention. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat or ignition sources. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2,5-Dichloro-3-fluorotoluene represents a specialized but potentially valuable intermediate for advanced chemical synthesis. While detailed experimental data in the public domain is limited, a thorough understanding of its structure and the principles of organic chemistry allows for the construction of robust, predictive models for its synthesis, analysis, and reactivity. This guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to confidently incorporate this versatile building block into their research programs, enabling the exploration of novel chemical space in the pursuit of new medicines and agrochemicals.
